1,1-Diethoxypropan-2-one Oxime
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Overview
Description
1,1-Diethoxypropan-2-one Oxime is an organic compound with the molecular formula C7H15NO3 and a molecular weight of 161.2 g/mol. It is a colorless oil that is soluble in solvents such as chloroform, dichloromethane, diethyl ether, and methanol. This compound is an intermediate used in the synthesis of Nilotinib 3-Imidazolyl N-oxide, an impurity compound of Nilotinib, which is useful in the treatment of chronic myelogenous leukemia.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diethoxypropan-2-one Oxime can be synthesized through the condensation of 1,1-diethoxypropan-2-one with hydroxylamine . The reaction typically involves the following steps:
- Formation of the oxime from the aldehyde or ketone.
- Conversion of the oxime oxygen to a good leaving group.
- Heating to induce the rearrangement .
Industrial Production Methods
In industrial settings, the synthesis of oximes, including this compound, can be achieved using solvent-free methods. For example, the use of bismuth oxide (Bi2O3) under grinding conditions has been demonstrated to be effective for the synthesis of oximes from a broad spectrum of aldehydes and ketones with hydroxylamine hydrochloride .
Chemical Reactions Analysis
Types of Reactions
1,1-Diethoxypropan-2-one Oxime undergoes various chemical reactions, including:
Oxidation: Oximes can be oxidized to nitro compounds.
Reduction: Reduction of oximes can produce amines.
Substitution: Oximes can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and other peroxides.
Reduction: Reducing agents such as sodium metal, sodium amalgam, and hydrogenation catalysts are used.
Substitution: Various acids and bases can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Primary and secondary amines.
Substitution: Amide derivatives and other substituted oximes.
Scientific Research Applications
1,1-Diethoxypropan-2-one Oxime has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals such as Nilotinib.
Biology: Acts as a ligand in coordination chemistry and can be used for the analysis of metal ions.
Medicine: Involved in the synthesis of compounds with potential therapeutic applications, such as anticancer agents.
Industry: Utilized in the production of polymers and other materials through oxime click chemistry.
Mechanism of Action
The mechanism of action of 1,1-Diethoxypropan-2-one Oxime involves the formation of an oxime from the aldehyde or ketone, followed by the conversion of the oxime oxygen to a good leaving group and heating to induce rearrangement . This process is similar to the Beckmann rearrangement, where the oxime oxygen is protonated by acid, leading to the formation of a better leaving group and subsequent rearrangement to form amides or nitriles .
Comparison with Similar Compounds
Similar Compounds
Aldoximes: Oximes derived from aldehydes.
Ketoximes: Oximes derived from ketones.
Amidoximes: Oximes of amides.
Uniqueness
1,1-Diethoxypropan-2-one Oxime is unique due to its specific structure and its role as an intermediate in the synthesis of Nilotinib 3-Imidazolyl N-oxide. Its solubility in various organic solvents and its ability to undergo multiple types of chemical reactions make it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C7H15NO3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(NZ)-N-(1,1-diethoxypropan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H15NO3/c1-4-10-7(11-5-2)6(3)8-9/h7,9H,4-5H2,1-3H3/b8-6- |
InChI Key |
YHWNYZOPDVPQMU-VURMDHGXSA-N |
Isomeric SMILES |
CCOC(/C(=N\O)/C)OCC |
Canonical SMILES |
CCOC(C(=NO)C)OCC |
Origin of Product |
United States |
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